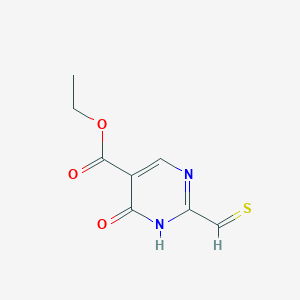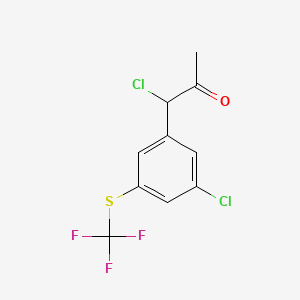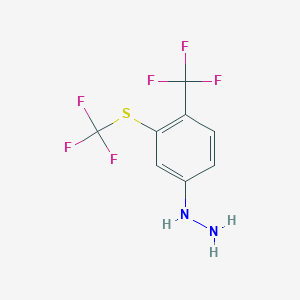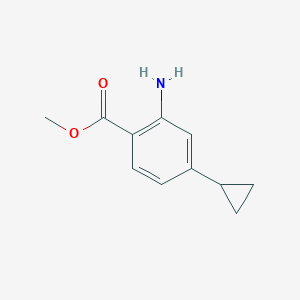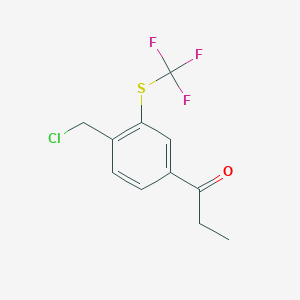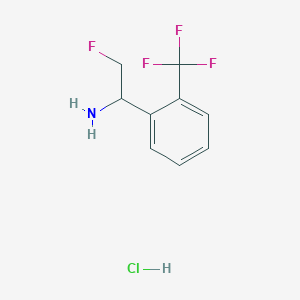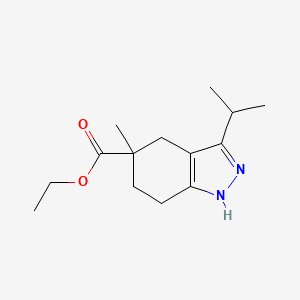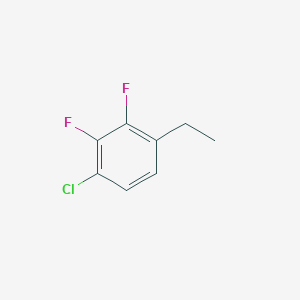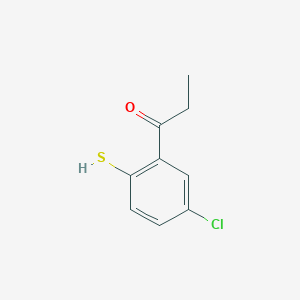
1-(5-Chloro-2-mercaptophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-mercaptophenyl)propan-1-one typically involves the reaction of 5-chloro-2-mercaptophenyl derivatives with propanone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloro-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-mercaptophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The chloro and mercapto groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(5-Chloro-2-mercaptophenyl)propan-2-one: Similar structure but with a different position of the carbonyl group.
1-Chloro-1-(5-chloro-2-mercaptophenyl)propan-2-one: Contains an additional chloro group.
Uniqueness: 1-(5-Chloro-2-mercaptophenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H9ClOS |
|---|---|
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
1-(5-chloro-2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClOS/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,12H,2H2,1H3 |
Clave InChI |
JJHSULXMNCMFRK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=CC(=C1)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


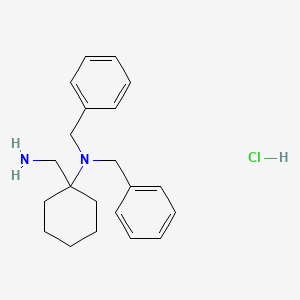
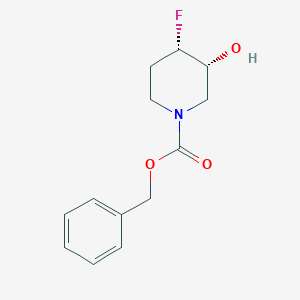
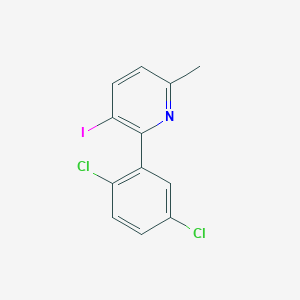
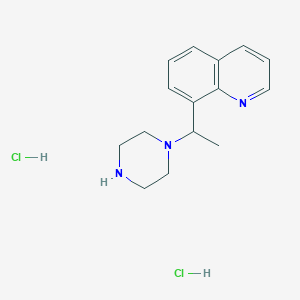
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)
